4-Bromo-2,5-dichlorobenzonitrile

Übersicht

Beschreibung

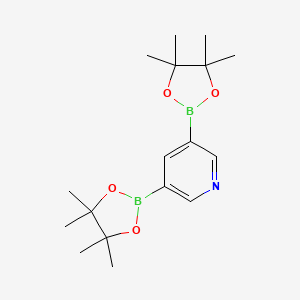

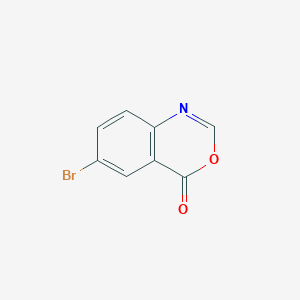

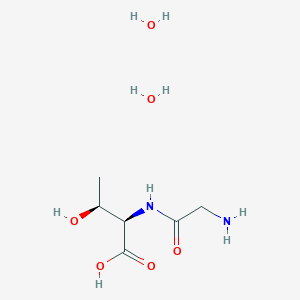

“4-Bromo-2,5-dichlorobenzonitrile” is an organic compound with the molecular formula C7H2BrCl2N . It has a molecular weight of 250.91 g/mol . This compound is used as an intermediate in organic synthesis .

Synthesis Analysis

The synthesis of “4-Bromo-2,5-dichlorobenzonitrile” can be achieved through a two-step reaction. The first step involves the reaction of 4-bromo-2-chlorobenzaldehyde with sodium cyanide in an aqueous solution . Another method involves the preparation of a benzonitrile of the formula, wherein R1 is a substituent nitro group and R2 is a substituent halogen atom, which comprises reacting an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150* C. and 190* C .

Molecular Structure Analysis

The molecular structure of “4-Bromo-2,5-dichlorobenzonitrile” can be represented by the InChI code: 1S/C7H2BrCl2N/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2H .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2,5-dichlorobenzonitrile” include a molecular weight of 250.91 g/mol . More specific properties such as melting point, boiling point, and density are not provided in the search results.

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis : The molecular structure of dichlobenil is characterized by a striking interaction between the Lewis base, CN, and the Lewis acid, Br. This interaction, exemplified by a short distance between N and Br in adjacent molecules, is a significant aspect of the crystal packing of this compound (Britton, 1997).

Thermodynamic Properties : Studies have determined the thermodynamic properties of chlorinated compounds, including dichlobenil, which have an environmental impact. The vapor pressures, enthalpies of fusion, and heat capacities of these compounds have been measured to understand their behavior and interaction with the environment better (Almeida, Pinheiro, & Monte, 2023).

Impact on Cellulose Synthesis in Plants : Dichlobenil has been identified as an inhibitor of cellulose synthesis in plants. Studies have explored how this compound affects the accumulation of nonmotile cellulose synthase subunits within plant cells, providing insight into its mode of action at a cellular level (Debolt, Gutierrez, Ehrhardt, & Somerville, 2007).

Herbicide Resistance in Plants : Research has explored the development of herbicide resistance in transgenic plants by introducing a specific nitrilase that converts dichlobenil into a less harmful metabolite. This study opens avenues for producing herbicide-resistant crops through genetic engineering (Stalker, McBride, & Malyj, 1988).

Microbial Degradation in Soil : The microbial degradation of dichlobenil and similar benzonitrile herbicides in soil and subsurface environments has been a subject of study. This research provides insights into the degradation pathways, persistent metabolites, and the diversity of the involved degrader organisms (Holtze, Sørensen, Sørensen, & Aamand, 2008).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-bromo-2,5-dichlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2N/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWYYTMBHHOQHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Br)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2,5-dichlorobenzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1440874.png)

![1-[(4-Methyl-3-nitrophenyl)methyl]piperazine](/img/structure/B1440876.png)